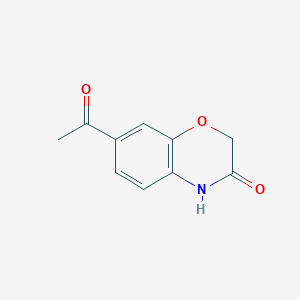

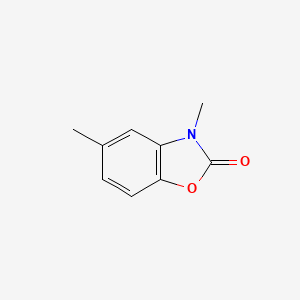

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

説明

The compound 3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one is a derivative of the dihydrobenzoxazine family, a group of compounds known for their diverse chemical properties and potential applications in various fields, including pharmacology and materials science. Although the specific compound is not directly studied in the provided papers, related derivatives and their properties are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of dihydrobenzoxazine derivatives often involves ring-opening reactions and can be tailored to introduce various substituents, affecting their properties and potential applications. For instance, dihydro-1,3,2H-benzoxazine dimer derivatives are prepared through reactions between dihydro-benzoxazines and phenols, which can act as chelating agents for cations . Similarly, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives with modifications at the 2 position has been explored to evaluate their potassium channel-activating activity .

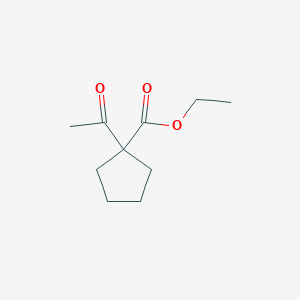

Molecular Structure Analysis

The molecular structure of dihydrobenzoxazine derivatives is crucial in determining their reactivity and interaction with other molecules. X-ray structural analysis is a common technique used to establish the molecular structures of these compounds. For example, the structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was confirmed by X-ray diffraction, revealing intermolecular interactions that influence the compound's properties . The bond angles around the nitrogen atom in certain benzoxazine derivatives suggest an sp2-like planar bond configuration, which can have implications for their chemical behavior .

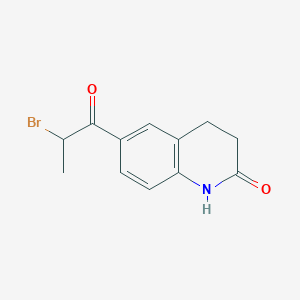

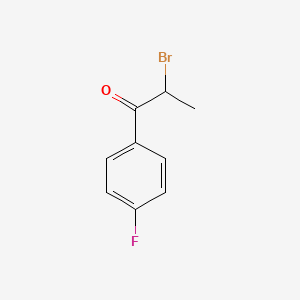

Chemical Reactions Analysis

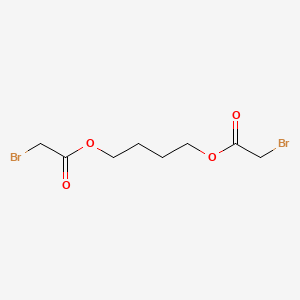

Dihydrobenzoxazine derivatives participate in various chemical reactions, which can be utilized to synthesize novel compounds with specific properties. For instance, the selective esterification of benzylic alcohols under Mitsunobu conditions using azoisoxazole reagents demonstrates the versatility of these compounds in organic synthesis . Additionally, the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines is a method to synthesize dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showing significant stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzoxazine derivatives are influenced by their molecular structure and substituents. For example, the electrochemical properties of dihydro-benzoxazine dimers are affected by the substituents on the benzene ring and the tertiary-amine nitrogen, with different substituents stabilizing the phenoxonium cation intermediate to varying degrees . The solubility, duration of action, and additional activities such as nitrate-like effects can also be modulated by introducing specific functional groups .

科学的研究の応用

Synthesis of Novel Compounds : This chemical is involved in the synthesis of various novel compounds, such as 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and corresponding 6-substituted 4-hydroxy-2-pyrones, showcasing its utility in organic synthesis (Katritzky et al., 2005).

Total Synthetic Route Exploration : It has been used in the total synthetic route of N-dichloroacetyl-5-chloro-2,3-dihydro-benzoxazole, indicating its role in creating more complex chemical structures (Ye Fei, 2012).

Conformational Analysis : This compound has been a subject of conformational analysis in derivatives like 2,3-dihydro-2,2-dimethyl-1,4-benzoxazepines, contributing to the understanding of molecular structures and behaviors (Tóth et al., 1997).

Alkylation Reactions : It's used in studying alkylation reactions, as seen in the chemo- and regioselective alkylation of 3,5-dithioxo[1,2,4]triazepines, which are important in chemical synthesis (Esseffar et al., 2008).

Microwave-Mediated Synthesis : It's involved in the microwave-mediated synthesis of novel heterocycles, demonstrating its utility in modern synthetic techniques (Dabholkar & Mishra, 2006).

Heterogeneous Azo Reagent Application : The chemical has been used as a heterogeneous azo reagent for the esterification of phenols and selective esterification of benzylic alcohols (Iranpoor et al., 2010).

Investigating Reaction Mechanisms : It plays a role in studying reaction mechanisms, such as in the reaction of 2,2,4,4‐tetramethyl‐1,3‐cyclobutanedione with o‐aminophenols (Linke, 1973).

作用機序

- DMBO is a small organic molecule with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol .

- While specific primary targets for DMBO are not widely documented, it is known to act as a strong electron donor . This property makes it useful for n-type doping in various applications .

- Additionally, DMBO can serve as a reagent for the reductive transformation of organic compounds .

Target of Action

Biochemical Pathways

特性

IUPAC Name |

3,5-dimethyl-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-4-8-7(5-6)10(2)9(11)12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGPFNICWVLWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519272 | |

| Record name | 3,5-Dimethyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | |

CAS RN |

88882-28-4 | |

| Record name | 3,5-Dimethyl-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。